molecular formula C22H22O5 B1245440 praecansone B

praecansone B

Cat. No.: B1245440
M. Wt: 366.4 g/mol
InChI Key: TUJSKSRZFNAELN-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Praecansone B is a β-diketone isolated from the roots of Tephrosia procumbens (Fabaceae), a plant widely distributed in tropical regions and traditionally used for its medicinal properties . Structurally, it features a β-diketone backbone with a unique conformation stabilized by intramolecular hydrogen bonding, as confirmed by ¹H NMR and D₂O exchange studies in CDCl₃ . Initial structural revisions of its isomer, praecansone A (a methyl ether derivative), were resolved using ¹³C and ¹H NMR data, highlighting the importance of spectroscopic validation in natural product chemistry .

Bioactivity studies reveal this compound exhibits antiparasitic activity against Trypanosoma brucei rhodesiense (causative agent of human African trypanosomiasis) and cytotoxicity against protozoan parasites (e.g., Leishmania) and leukemia cells .

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxy-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H22O5/c1-22(2)11-10-15-18(27-22)13-19(25-3)20(21(15)26-4)17(24)12-16(23)14-8-6-5-7-9-14/h5-13,23H,1-4H3/b16-12-

InChI Key

TUJSKSRZFNAELN-VBKFSLOCSA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\O)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)O)OC)C

Synonyms

praecansone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Praecansone B with Analogues
Compound Source Structural Features Key Bioactivities
This compound T. procumbens β-diketone, intramolecular H-bonding Antiparasitic (IC₅₀: modest) ; Cytotoxic
Demethylthis compound T. aequilata β-diketone, demethylated analogue Antiparasitic (IC₅₀: comparable)
Praecansone A T. procumbens Methyl ether isomer of this compound Not reported for antiparasitic activity
Obovatin T. procumbens Flavonoid with 5,7-dihydroxy substitution Antibacterial, antifungal

Key Insights :

  • Demethylthis compound shares the β-diketone core with this compound but lacks a methyl group, suggesting methylation status may influence solubility or target binding .
  • Obovatin, a co-occurring flavonoid in Tephrosia, lacks β-diketone features but shows broader antimicrobial activity, highlighting divergent structure-activity relationships (SAR) .

Comparison with Functionally Similar Compounds

Table 2: Bioactivity Comparison Against T. brucei rhodesiense
Compound IC₅₀ (μM) Cytotoxicity (Mammalian Cells) Source
This compound Modest* Moderate
Justicidin B 0.55 High
Cissampeloflavone Not reported Low

Key Insights :

  • Justicidin B, an arylnaphthalide lignan, exhibits submicromolar potency against T.
  • Cissampeloflavone , a chalcone-flavone dimer, shows lower cytotoxicity but unquantified efficacy, underscoring the challenge of balancing potency and safety in NTD drug development .
  • This compound’s moderate cytotoxicity may stem from mitochondrial membrane depolarization, a mechanism shared with other phytochemicals like eupomatenoid-5 .

Pharmacokinetic and Toxicological Profiles

  • Praecansone A exhibits moderate gastrointestinal absorption (SwissADME prediction) and low blood-brain barrier penetration, suggesting this compound may share similar pharmacokinetics .

Q & A

Q. What ethical frameworks apply when investigating this compound’s potential therapeutic uses in preclinical models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Disclose conflicts of interest and funding sources. Obtain institutional review board (IRB) approval for human-derived cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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